molecular formula C18H24N2O2 B5750210 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline

2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline

Cat. No. B5750210
M. Wt: 300.4 g/mol
InChI Key: HOHKEMSJVUKZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline, also known as DMQAA, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in research. This compound belongs to the class of quinoline derivatives and has been found to possess several unique properties that make it a promising candidate for various scientific studies.

Mechanism of Action

2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline is also stable and can be easily synthesized in large quantities. However, 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline has limitations in terms of its solubility and bioavailability, which can affect its effectiveness in certain assays.

Future Directions

There are several future directions for the study of 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline. One potential area of research is the development of 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the neuroprotective effects of 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline and its potential interactions with other signaling pathways and enzymes.

Synthesis Methods

2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline can be synthesized through a multistep process involving the reaction of 2-methyl-4-nitroaniline with 1,6-dibromohexane, followed by the reduction of the nitro group and subsequent cyclization to form the quinoline ring. The final step involves the methylation of the quinoline nitrogen to obtain 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline.

Scientific Research Applications

2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline has been extensively studied for its potential applications in various scientific fields. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development. 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

2-(azepan-1-yl)-6,8-dimethoxy-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-10-17(20-8-6-4-5-7-9-20)19-18-15(13)11-14(21-2)12-16(18)22-3/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHKEMSJVUKZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2OC)OC)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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